molecular formula C12H19NO4S B2840996 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide CAS No. 496014-37-0

2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide

Cat. No. B2840996
CAS RN: 496014-37-0
M. Wt: 273.35
InChI Key: SBBRAISQQWHGNK-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide, also known as MMDBSA, is a sulfonamide derivative that has been widely used in scientific research for its unique properties. MMDBSA is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide is not well understood. However, it has been suggested that this compound may act as a competitive inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of pH in the body. This compound may also interact with other proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide in lab experiments is its unique properties, which make it a useful scaffold for the development of new drugs. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs with improved efficacy and fewer side effects. Another direction is to explore the potential of this compound as an anti-cancer agent, as well as its potential use in the treatment of other diseases such as arthritis. Finally, further research is needed to explore the advantages and limitations of using this compound in lab experiments, and to identify ways to improve its usefulness as a research tool.

Synthesis Methods

The synthesis of 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylphenol with methanesulfonyl chloride to obtain 2,4-dimethylbenzenesulfonyl chloride. This compound is then reacted with 2-methoxyethanol in the presence of a base such as triethylamine to obtain this compound. The yield of this reaction is typically around 70%.

Scientific Research Applications

2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide has been used in various scientific research studies due to its unique properties. One of the main applications of this compound is in the field of medicinal chemistry, where it has been used as a scaffold for the development of new drugs. This compound has also been used as a ligand in metal catalysis reactions, as well as a reagent in organic synthesis.

properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-9-7-11(17-4)12(8-10(9)2)18(14,15)13-5-6-16-3/h7-8,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBRAISQQWHGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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